molecular formula C15H14ClN3 B3461475 2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile

2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B3461475
M. Wt: 271.74 g/mol
InChI Key: JKLCSLYHMFWILR-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a cyano group, two methyl groups, and an anilino group that is further substituted with a chlorine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps. One common method starts with the chlorination of o-nitrotoluene to produce 3-chloro-2-nitrotoluene. This intermediate is then reduced to 3-chloro-2-methylaniline . The next step involves the reaction of 3-chloro-2-methylaniline with 4,6-dimethylpyridine-3-carbonitrile under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the chlorination reaction is typically carried out at 50-60°C with ferric chloride as a catalyst, followed by reduction using hydrazine hydrate in ethanol .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an anilino group and a cyano group makes it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-9-7-10(2)18-15(12(9)8-17)19-14-6-4-5-13(16)11(14)3/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLCSLYHMFWILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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